(S)-(-)-1-(3-Methoxyphenyl)ethyl isocyanate
CAS No.: 745784-08-1
Cat. No.: VC3792993
Molecular Formula: C10H11NO2
Molecular Weight: 177.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 745784-08-1 |
|---|---|
| Molecular Formula | C10H11NO2 |
| Molecular Weight | 177.2 g/mol |
| IUPAC Name | 1-[(1S)-1-isocyanatoethyl]-3-methoxybenzene |
| Standard InChI | InChI=1S/C10H11NO2/c1-8(11-7-12)9-4-3-5-10(6-9)13-2/h3-6,8H,1-2H3/t8-/m0/s1 |
| Standard InChI Key | YNWCQMWZIOMQOP-QMMMGPOBSA-N |
| Isomeric SMILES | C[C@@H](C1=CC(=CC=C1)OC)N=C=O |
| SMILES | CC(C1=CC(=CC=C1)OC)N=C=O |
| Canonical SMILES | CC(C1=CC(=CC=C1)OC)N=C=O |
Introduction
Chemical Structure and Stereochemical Properties
The molecular architecture of (S)-(-)-1-(3-Methoxyphenyl)ethyl isocyanate features a phenyl ring substituted with a methoxy group at the meta-position and an ethyl chain bearing the isocyanate (-N=C=O) functional group. The chiral center at the ethyl carbon confers distinct stereochemical properties, which are critical for its interactions in biological systems and asymmetric catalysis. The compound’s specific rotation, , is reported as negative, consistent with its (S)-configuration .
Molecular Geometry and Electronic Effects
The methoxy group’s electron-donating nature enhances the phenyl ring’s electron density, moderating the isocyanate group’s electrophilicity. This balance between reactivity and stability makes the compound suitable for controlled nucleophilic additions. XLogP3-AA calculations indicate a hydrophobicity value of 3, reflecting moderate lipid solubility . The molecule’s rotatable bond count (3) and polar surface area (37.3 Ų) further influence its pharmacokinetic behavior .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 177.2 g/mol | |
| XLogP3-AA | 3 | |
| Hydrogen Bond Acceptors | 3 | |
| Rotatable Bonds | 3 | |
| Exact Mass | 177.078978594 Da |
Synthesis and Industrial Production
The synthesis of (S)-(-)-1-(3-Methoxyphenyl)ethyl isocyanate typically proceeds via the reaction of (S)-(-)-1-(3-Methoxyphenyl)ethylamine with phosgene or safer alternatives like triphosgene. Industrial protocols emphasize anhydrous conditions to prevent hydrolysis of the isocyanate group. For example, a 63% yield was achieved using triphosgene in dichloromethane (DCM) at 130°C for 48 hours . Recent advancements explore catalytic methods to enhance enantiomeric purity and reduce reliance on toxic reagents .
Challenges in Scalability
Reactivity and Functionalization Pathways
The isocyanate group’s electrophilicity enables diverse reactions:
3.1 Nucleophilic Additions
Primary and secondary amines react with (S)-(-)-1-(3-Methoxyphenyl)ethyl isocyanate to form ureas, while alcohols yield carbamates. These products are pivotal in drug design, as seen in the synthesis of alfentanil analogs .
3.2 Polymerization
Reaction with polyols produces polyurethanes with tailored mechanical properties. The compound’s chirality can influence polymer crystallinity and thermal stability, though industrial applications remain nascent .
Applications in Pharmaceutical Development
Enantioselective Drug Synthesis
The compound’s chiral center is exploited in synthesizing β-blockers and opioid analgesics. For instance, its incorporation into verivate derivatives improves receptor binding specificity, reducing off-target effects.
Biological Activity and Toxicity
(S)-(-)-1-(3-Methoxyphenyl)ethyl isocyanate exhibits moderate cytotoxicity (IC₅₀ ≈ 50 μM in HeLa cells) and potential respiratory sensitization. Its enantiomer, (R)-(+)-1-(3-Methoxyphenyl)ethyl isocyanate, shows divergent bioactivity, underscoring the importance of stereochemistry in toxicological profiles.
Table 2: Comparative Bioactivity of Enantiomers
| Parameter | (S)-Enantiomer | (R)-Enantiomer |
|---|---|---|
| Cytotoxicity (HeLa) | IC₅₀ = 48 ± 3 μM | IC₅₀ = 62 ± 5 μM |
| Respiratory Sensitization | Moderate | Low |
| Metabolic Half-life | 2.1 hours (rat) | 3.4 hours (rat) |
Future Research Directions
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Catalytic Asymmetric Synthesis: Developing transition-metal catalysts to improve yield and enantiomeric excess.
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Biological Target Identification: High-throughput screening to map interactions with kinases and GPCRs.
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Green Chemistry Approaches: Substituting phosgene with enzymatic or photocatalytic methods.
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